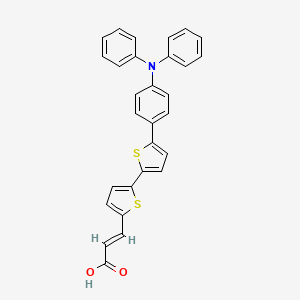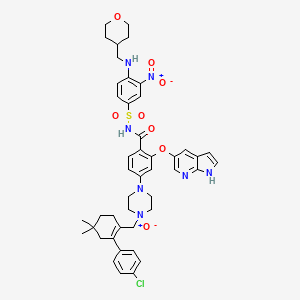
M1 ligand 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
M1 ligand 1 is a compound that interacts with the M1 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor family. This receptor plays a crucial role in various physiological processes, including learning, memory, and cognitive function. This compound is of significant interest in the fields of neuroscience and pharmacology due to its potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of M1 ligand 1 typically involves multiple steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity to the M1 receptor. Common synthetic routes may involve:
Formation of the Core Structure: This step often includes cyclization reactions to form the central ring system.
Functional Group Introduction: Various functional groups are introduced through substitution reactions to enhance the compound’s binding properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
M1 ligand 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
M1 ligand 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study ligand-receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways and its effects on neuronal activity.
Medicine: Explored as a potential therapeutic agent for treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research
作用机制
M1 ligand 1 exerts its effects by binding to the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways involving G proteins and second messengers such as inositol trisphosphate and diacylglycerol. This activation results in various cellular responses, including changes in ion channel activity, enzyme activation, and gene expression .
相似化合物的比较
Similar Compounds
Pilocarpine: A partial agonist of the M1 receptor, used in the treatment of glaucoma.
Xanomeline: A selective agonist of the M1 receptor, investigated for its potential in treating Alzheimer’s disease.
Iperoxo: A high-affinity agonist of the M1 receptor, used in research to study receptor activation mechanisms
Uniqueness
M1 ligand 1 is unique due to its high selectivity and binding affinity for the M1 muscarinic acetylcholine receptor. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it can specifically target the M1 receptor without affecting other muscarinic receptor subtypes .
属性
分子式 |
C20H21NO2 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
benzhydryl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C20H21NO2/c1-21-14-8-13-18(15-21)20(22)23-19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-13,19H,8,14-15H2,1H3 |
InChI 键 |
HBFFBQFKYRTFJQ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC=C(C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)
![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)




![2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B11930809.png)







